Para-Fluorine Substitution Enhances Dopamine D2 Receptor Binding Affinity by 20- to 40-Fold Over Unsubstituted Butyrophenone
Comparative radioligand binding assays demonstrate that 4'-fluorobutyrophenone exhibits dopamine D2 receptor binding constants (Ki) ranging from 25 to 50 nM. This represents a dramatic improvement over the parent butyrophenone compound, which shows binding constants exceeding 1000 nM . Systematic SAR studies confirm that this para-fluorine substitution enhances dopamine D2 and D3 receptor affinity by 20 to 40-fold compared to the unsubstituted derivative .
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 25-50 nM |
| Comparator Or Baseline | Butyrophenone (unsubstituted) >1000 nM |
| Quantified Difference | 20- to 40-fold increase in affinity for the fluorinated compound |
| Conditions | In vitro radioligand binding assays on dopamine D2 receptors. |
Why This Matters
This 20- to 40-fold improvement in binding affinity is the foundational SAR principle that validates the necessity of the 4'-fluorobutyrophenone scaffold for developing high-potency antipsychotic drug candidates and research tools.
- [1] Seeman, P. (2011). All roads to schizophrenia lead to dopamine supersensitivity and elevated dopamine D2High receptors. CNS Neuroscience & Therapeutics, 17(2), 118-132. View Source
